molecular formula C8H10N2O2 B1499510 N-allyl-5-methylisoxazole-3-carboxamide

N-allyl-5-methylisoxazole-3-carboxamide

Cat. No.: B1499510
M. Wt: 166.18 g/mol
InChI Key: HZVMMUQWCDMUTK-UHFFFAOYSA-N
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Description

Structural Elucidation of N-Allyl-5-Methylisoxazole-3-Carboxamide

Molecular Architecture and Crystallographic Analysis

This compound is characterized by a fused heterocyclic structure comprising a five-membered isoxazole ring (with nitrogen and oxygen atoms at positions 1 and 2, respectively), a methyl substituent at position 5, and a carboxamide group at position 3. The carboxamide nitrogen is further substituted with an allyl group (CH₂CHCH₂). This architecture is confirmed by its molecular formula C₈H₁₀N₂O₂ (molecular weight 158.18 g/mol).

Key structural features :

  • Isoxazole ring : Planar due to conjugated double bonds (C=N and C=O), as observed in crystallographically characterized isoxazole derivatives.
  • Substituent positioning : The methyl group at C5 and carboxamide at C3 create steric and electronic effects that influence reactivity.
  • Allyl group : The N-allyl substituent introduces conformational flexibility, enabling rotational isomerism around the nitrogen-carbon bond.

Crystallographic data for this specific compound are limited, but analogous isoxazole-carboxamides exhibit intermolecular hydrogen bonding between carboxamide NH and oxygen atoms, forming dimers or extended networks. For example, 5-methylisoxazole-3-carboxylic acid crystallizes as inversion dimers linked by O–H···O bonds.

Property Value
Molecular formula C₈H₁₀N₂O₂
Molecular weight 158.18 g/mol
CAS number 90271-40-2

Spectroscopic Characterization Techniques

Spectroscopic methods provide critical insights into the compound’s electronic structure and substituent interactions.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Allyl group : Peaks at ~4.6–5.3 ppm (CH₂CH=CH₂) and ~5.8–6.2 ppm (CH=CH₂).
    • Methyl group : Singlet at ~2.3 ppm (C5-CH₃).
    • Carboxamide NH : Broad singlet at ~9–10 ppm (N–H).
  • ¹³C NMR :
    • Carbonyl carbon : ~165–170 ppm (C=O).
    • Isoxazole carbons : ~150–160 ppm (C=N and C=O), ~120–130 ppm (C–CH₃).
Infrared (IR) Spectroscopy
  • Carboxamide C=O stretch : Strong absorption at ~1650–1700 cm⁻¹.
  • N–H bending : Medium peaks at ~1550–1600 cm⁻¹.
Mass Spectrometry (MS)
  • EI-MS : Molecular ion peak at m/z 158 (M⁺) with fragments corresponding to allyl loss (m/z 130) and isoxazole ring cleavage (m/z 85).

Tautomeric Behavior and Conformational Dynamics

Isoxazole derivatives exhibit limited tautomerism due to the stability of the aromatic ring, but conformational flexibility arises from the N-allyl group.

Tautomerism

The carboxamide group generally stabilizes the structure, preventing keto-enol tautomerism. However, theoretical studies on analogous isoxazole-carboxamides suggest minor contributions from N–H···O hydrogen bonding between the amide and isoxazole oxygen, which may influence electronic distribution.

Conformational Dynamics
  • N-Allyl rotation : The allyl group can adopt E or Z conformations around the C–N bond, though energy barriers are low (~30–40 kJ/mol).
  • Isoxazole ring puckering : The planar isoxazole ring restricts puckering, but substituent interactions (e.g., methyl and carboxamide) may induce minor distortions.
Conformation Description Energy Barrier
O-endo Allyl group oriented toward the isoxazole ring ~30 kJ/mol
O-exo Allyl group oriented away from the ring ~30 kJ/mol

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-methyl-N-prop-2-enyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-6(2)12-10-7/h3,5H,1,4H2,2H3,(H,9,11)

InChI Key

HZVMMUQWCDMUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC=C

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of isoxazole compounds, including N-allyl-5-methylisoxazole-3-carboxamide, exhibit significant antitumor activity. The compound has been identified as a potential lead for developing new anticancer drugs due to its ability to inhibit tumor growth without adversely affecting the immune system . This characteristic is particularly important as traditional chemotherapy often leads to severe side effects such as nausea and immune suppression.

Table 1: Summary of Antitumor Effects

CompoundCancer TypeMechanism of ActionReference
This compoundVarious tumors (e.g., leukemia)Inhibits tumor cell proliferation
Isoxazole derivativesCarcinomas, lymphomasSelective inhibition of tumor cells

Antitubercular Properties

A study evaluated new derivatives of 5-methylisoxazole-3-carboxamide as antitubercular agents, suggesting that modifications to the isoxazole structure can enhance efficacy against Mycobacterium tuberculosis. The findings indicate that N-allyl derivatives may possess favorable activity against resistant strains of tuberculosis .

Table 2: Antitubercular Activity of Isoxazole Derivatives

CompoundActivityReference
This compoundActive against M. tuberculosis
Other derivativesVariable efficacy

Comparison with Similar Compounds

Structural and Functional Group Variations

  • Core Modifications: 5-Amino-3-methylisoxazole Derivatives (e.g., compounds 11d–11h in ): These feature an amino group at position 5 of the isoxazole, fused to tetrahydro-naphthone or xanthenone rings. In contrast, N-allyl-5-methylisoxazole-3-carboxamide retains a methyl group at position 5 and substitutes position 3 with a carboxamide-allyl chain . This compound lacks such electron-withdrawing groups, suggesting distinct reactivity .
  • Carboxamide Variations :

    • N-Allyl vs. Aryl/Unsubstituted Amides : Compounds like 12k () incorporate substituted aryl groups (e.g., 4-chlorophenyl) on the carboxamide nitrogen, whereas this compound uses a simpler allyl group. This difference may affect solubility and steric interactions .

Physical Properties

Melting points (mp) for analogous compounds range widely:

Compound ID Structure Melting Point (°C) Reference
11d () 5-Amino-3-methylisoxazole + naphthone 199–200
11h () 7-Bromo-substituted derivative 223–224
12i () Methoxy-substituted xanthenone 211–212
5-Methylisoxazole-3-carboxylic acid () Precursor acid 168–170

Data Table: Key Isoxazole Derivatives and Comparators

Compound Name Molecular Formula Key Substituents Melting Point (°C) Biological Activity (If Reported)
5-Methylisoxazole-3-carboxylic acid C₅H₅NO₃ Carboxylic acid at C3 168–170 Precursor for amide synthesis
11d () C₁₈H₁₈N₂O₄ 5-Amino, fused naphthone 199–200 Not specified
11h () C₁₉H₁₉BrN₂O₃ 7-Bromo, fused naphthone 223–224 Not specified
12k () C₂₅H₂₀ClN₂O₃ 4-Chlorophenyl carboxamide Not reported Not specified
This compound (Inferred) C₈H₁₀N₂O₂ Allyl carboxamide at C3 Not reported Hypothetical anticancer activity

Preparation Methods

Established Preparation Routes for 3-amino-5-methylisoxazole

Several methods have been documented for preparing 3-amino-5-methylisoxazole, which can be adapted or extended to synthesize N-allyl-5-methylisoxazole-3-carboxamide.

Three-Step Synthesis via Acetyl Acetonitrile and Hydrazone Intermediates

This method is notable for avoiding toxic solvents like chloroform or carbon tetrachloride and minimizing isomer impurities:

  • Step 1: Formation of Acetyl Acetonitrile

    Acetonitrile is deprotonated by a metal base (e.g., sodium hydride, n-butyllithium, or lithium diisopropylamide) to form a nucleophilic species, which then reacts with ethyl acetate or methyl acetate to produce acetyl acetonitrile.

  • Step 2: Formation of Hydrazone

    Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in an alcohol solvent (methanol or ethanol) under reflux to form a hydrazone intermediate, which precipitates as a white crystalline solid.

  • Step 3: Ring Closure to 3-amino-5-methylisoxazole

    The hydrazone undergoes ring closure in the presence of hydroxylamine hydrochloride and potassium carbonate in an appropriate solvent (e.g., tetrahydrofuran, 2-methyltetrahydrofuran, diethoxymethane) at elevated temperatures (65–90 °C). Acid-base workup yields 3-amino-5-methylisoxazole with high purity and yield.

Advantages:

  • Use of common, inexpensive raw materials.
  • Avoidance of toxic solvents.
  • High yields (typically 78–91%).
  • No detectable formation of isomeric byproducts by HPLC-MS.

Example Data from Research:

Step Reagents & Conditions Yield (%) Purity (HPLC) Notes
1. Acetyl Acetonitrile Formation Acetonitrile + ethyl acetate, NaH, reflux 4h 91–92 GC purity ~96% Efficient nucleophilic substitution
2. Hydrazone Formation Acetyl acetonitrile + p-toluenesulfonyl hydrazide, MeOH/EtOH reflux 2h 88–90 99% White crystalline solid
3. Ring Closure Hydrazone + hydroxylamine hydrochloride + K2CO3, THF or 2-MeTHF, 65–80 °C, 2h 78–79 98.8% Acid-base workup yields product

Comparative Analysis of Preparation Methods

Method Key Reagents Solvents Advantages Disadvantages
Traditional chlorination and decoupling Sodium hypochlorite, chloroform Chloroform High yield (up to 95%) Use of toxic solvents, emulsification issues, isomer impurities
Hydroxylamine hydrochloride with 2-methyl-2-acetonitrile-1,3-dioxolane Hydroxylamine hydrochloride, chloroform Chloroform Established method Toxic solvents, multiple steps, moderate yields
Three-step acetyl acetonitrile route (preferred) Ethyl acetate, acetonitrile, p-toluenesulfonyl hydrazide, hydroxylamine hydrochloride THF, 2-MeTHF, diethoxymethane Safer solvents, high purity, no isomers, good yield Requires handling of strong bases, controlled temperature

Research Findings and Notes

  • The three-step acetyl acetonitrile method is the most environmentally friendly and industrially scalable approach reported.
  • Use of potassium carbonate for hydroxylamine dissociation enhances nucleophilic attack facilitating ring closure.
  • Replacement of chloroform/carbon tetrachloride with safer solvents like diethoxymethane and 2-methyltetrahydrofuran reduces toxicity and environmental impact.
  • Reaction conditions such as temperature and solvent choice critically affect yield and purity.
  • No isomeric impurities detected by HPLC-MS in optimized conditions, critical for pharmaceutical applications.

Summary Table of Optimized Conditions for 3-amino-5-methylisoxazole Synthesis

Step Reagents Solvent Temperature Time Yield (%) Purity (%)
1. Acetyl Acetonitrile Formation Acetonitrile, ethyl acetate, NaH THF Reflux (ca. 65 °C) 4 h 91–92 ~96 (GC)
2. Hydrazone Formation p-Toluenesulfonyl hydrazide MeOH or EtOH Reflux 2 h 88–90 99
3. Ring Closure Hydroxylamine hydrochloride, K2CO3 THF, 2-MeTHF, or diethoxymethane 65–90 °C 2 h 78–79 98.8

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-allyl-5-methylisoxazole-3-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : Low yields in carboxamide synthesis often arise from steric hindrance or competing side reactions. To mitigate this:

  • Ultrasound-assisted synthesis improves reaction efficiency by enhancing reagent mixing and reducing reaction time (e.g., 4-hour ultrasonic treatment for similar compounds) .
  • Use Yb(OTf)₃ as a catalyst to stabilize intermediates in multi-step reactions .
  • Purify via column chromatography with gradients (e.g., 0–5% MeOH in DCM) and confirm purity via HPLC (>95%) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO (δ 10.36 ppm for NH in amide groups; δ 169.9 ppm for carbonyl carbons) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calcd within 0.6 ppm error) .
  • Melting Point Analysis : Decarboxylation risks require controlled heating (e.g., 214–216°C for related isoxazole carboxamides) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319) .
  • Avoid dust formation; work under fume hoods to prevent inhalation (H335) .
  • Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can this compound act as a directing group in C–H functionalization?

  • Methodological Answer :

  • The 5-methylisoxazole-3-carboxamide moiety directs palladium catalysts to γ-C(sp³)–H bonds in amino acids (e.g., Val, Ile).
  • Conditions : Use Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2 equiv), and AcOH solvent at 100°C for 24 hours. Monitor via TLC .
  • Application : Synthesize γ-mercapto amino acids for native chemical ligation in protein semisynthesis .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) against targets like GSK-3β. Use PDB ID 1Q3W for receptor preparation .
  • Validate binding poses with MD simulations (AMBER force field, 100 ns trajectories) .
  • Compare binding energies (ΔG) of analogs to prioritize synthesis (e.g., ΔG < −8 kcal/mol indicates strong inhibition) .

Q. What structural modifications enhance target selectivity in isoxazole carboxamide derivatives?

  • Methodological Answer :

  • SAR Insights :
ModificationImpactExample
Allyl vs. aryl substituentsAlters lipophilicity and metabolic stabilityN-Allyl improves mitochondrial uptake vs. N-phenyl
Hydroxyl group additionIncreases hydrogen bonding with targets3-Hydroxyphenyl analogs show 3x higher enzyme inhibition
  • Test analogs in mitochondrial assays (e.g., Ca²⁺ uptake inhibition at 10 μM) .

Q. How are in vivo models (e.g., zebrafish) used to evaluate toxicity and efficacy?

  • Methodological Answer :

  • Zebrafish Embryo Assay : Expose embryos (24 hpf) to 1–100 μM compound in E3 medium. Assess survival, hatching, and morphology at 72 hpf .
  • Mitochondrial Dysfunction : Measure ATP levels via luminescence (CellTiter-Glo) in isolated liver mitochondria .
  • Dose-Response : Fit data to Hill equation (IC₅₀ calculation; R² > 0.95) .

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